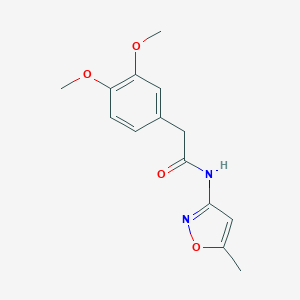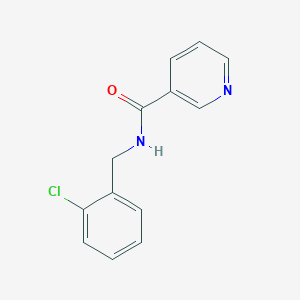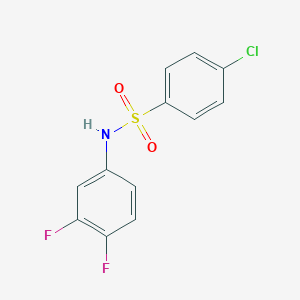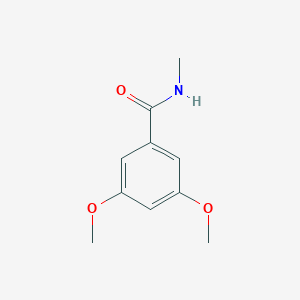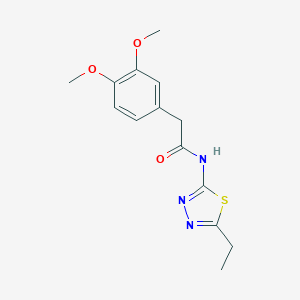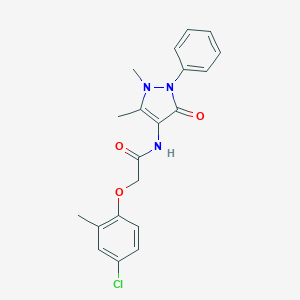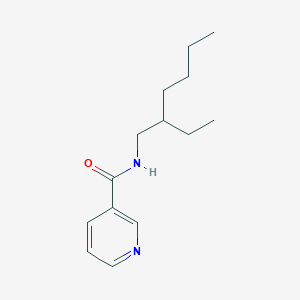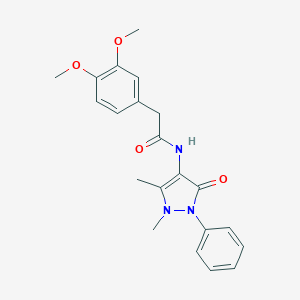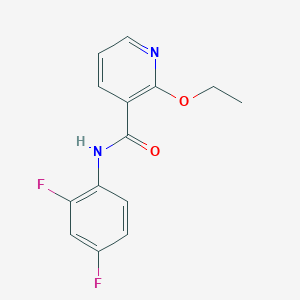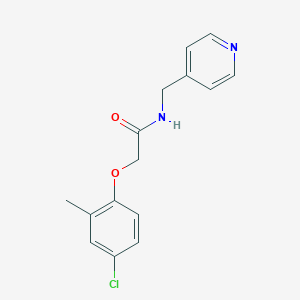![molecular formula C16H21NO5S B270783 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)
4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid, also known as AGT-181, is a peptide-based drug that has been developed for the treatment of a rare genetic disorder called Pompe disease. Pompe disease is caused by a deficiency in the enzyme acid alpha-glucosidase (GAA), which leads to the accumulation of glycogen in various tissues of the body, including the heart, skeletal muscles, and liver. AGT-181 works by replacing the missing or defective GAA enzyme, thereby reducing the buildup of glycogen and improving the symptoms of Pompe disease.
作用機序
4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid works by replacing the missing or defective GAA enzyme in patients with Pompe disease. The enzyme is responsible for breaking down glycogen, a complex sugar molecule that is stored in the body's tissues and organs. In patients with Pompe disease, the lack of functional GAA enzyme leads to the accumulation of glycogen in various tissues, causing damage and dysfunction. This compound is designed to mimic the activity of the GAA enzyme, thereby reducing the buildup of glycogen and improving the symptoms of Pompe disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its ability to replace the missing or defective GAA enzyme in patients with Pompe disease. By breaking down glycogen, this compound can reduce the buildup of this complex sugar molecule in various tissues of the body, including the heart, skeletal muscles, and liver. This can help to improve muscle function, reduce the risk of heart failure, and improve overall quality of life for patients with Pompe disease.
実験室実験の利点と制限
The advantages of using 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid in lab experiments include its specificity for the GAA enzyme, its ability to mimic the activity of the native enzyme, and its potential to reduce the buildup of glycogen in various tissues. However, there are also some limitations to using this compound in lab experiments, including the cost and complexity of producing the drug, the need for specialized equipment and expertise to administer the drug, and the potential for immune reactions or other adverse effects.
将来の方向性
There are several future directions for research on 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid and its potential applications in the treatment of Pompe disease. These include:
1. Further clinical trials to evaluate the safety and efficacy of this compound in larger patient populations and over longer periods of time.
2. Development of new formulations or delivery methods for this compound that can improve its stability, bioavailability, and ease of administration.
3. Investigation of the potential use of this compound in combination with other therapies, such as gene therapy or enzyme replacement therapy, to enhance its therapeutic effect.
4. Exploration of the potential use of this compound in other glycogen storage disorders or metabolic disorders that involve the accumulation of complex sugar molecules in various tissues of the body.
Conclusion
This compound is a promising new drug that has been developed for the treatment of Pompe disease. Its ability to replace the missing or defective GAA enzyme in patients with Pompe disease has been demonstrated in preclinical and clinical trials, and it has shown promise in reducing the buildup of glycogen in various tissues of the body. Further research is needed to fully evaluate the safety and efficacy of this compound and to explore its potential applications in other metabolic disorders.
合成法
The synthesis of 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid involves the use of recombinant DNA technology to produce a modified form of the GAA enzyme that can be administered to patients as a therapeutic agent. The modified enzyme is produced in a bacterial expression system and then purified using a series of chromatographic techniques. The purified enzyme is then chemically modified to enhance its stability and reduce its immunogenicity, resulting in the final product, this compound.
科学的研究の応用
4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid has been extensively studied in preclinical and clinical trials for the treatment of Pompe disease. In a phase 1/2 clinical trial, this compound was shown to be safe and well-tolerated in patients with Pompe disease, with no serious adverse events reported. The study also demonstrated that this compound was able to reduce the levels of glycogen in the skeletal muscles of patients, indicating that the drug was able to reach its target tissues and exert its therapeutic effect.
特性
分子式 |
C16H21NO5S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
4-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H21NO5S/c1-22-16(21)14-10-6-4-2-3-5-7-11(10)23-15(14)17-12(18)8-9-13(19)20/h2-9H2,1H3,(H,17,18)(H,19,20) |
InChIキー |
IUBBUNIICOSHAQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCC(=O)O |
正規SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



